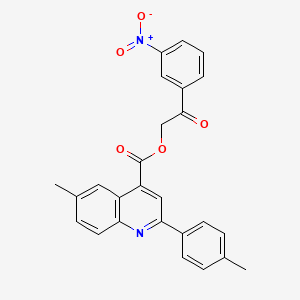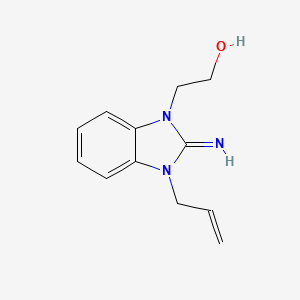
2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Chlorophényl)-2-oxoéthyl 2-(4-bromophényl)quinoléine-4-carboxylate est un composé organique synthétique qui appartient à la classe des dérivés de la quinoléine.
Méthodes De Préparation
La synthèse du 2-(4-Chlorophényl)-2-oxoéthyl 2-(4-bromophényl)quinoléine-4-carboxylate implique généralement des réactions en plusieurs étapes à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Matériaux de départ : Aniline, 2-nitrobenzaldéhyde, acide pyruvique.
Réaction de Doebner : L’étape initiale implique la réaction de Doebner pour former l’acide 2-phényl-quinoléine-4-carboxylique.
Amidation et réduction : L’intermédiaire est ensuite soumis à des réactions d’amidation et de réduction.
Acylation et amination : Les étapes finales impliquent une acylation et une amination pour produire le composé souhaité.
Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour améliorer le rendement et la pureté, en utilisant souvent des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification .
Analyse Des Réactions Chimiques
Le 2-(4-Chlorophényl)-2-oxoéthyl 2-(4-bromophényl)quinoléine-4-carboxylate subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Les réactions de substitution nucléophile sont possibles, en particulier au niveau des cycles phényles halogénés, à l’aide de réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de l’acide quinoléine-4-carboxylique, tandis que la réduction peut produire les alcools correspondants .
Applications de la recherche scientifique
Le 2-(4-Chlorophényl)-2-oxoéthyl 2-(4-bromophényl)quinoléine-4-carboxylate a été étudié pour diverses applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antibactériennes et antioxydantes potentielles.
Médecine : Exploré comme agent anti-inflammatoire potentiel.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate has been investigated for various scientific research applications, including :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antioxidant properties.
Medicine: Explored as a potential anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du 2-(4-Chlorophényl)-2-oxoéthyl 2-(4-bromophényl)quinoléine-4-carboxylate implique son interaction avec des cibles moléculaires et des voies spécifiques . Par exemple, il peut inhiber la croissance bactérienne en interférant avec des enzymes essentielles ou des processus cellulaires. Dans les applications anti-inflammatoires, il peut inhiber les enzymes cyclooxygénases (COX), réduisant ainsi la production de prostaglandines pro-inflammatoires .
Comparaison Avec Des Composés Similaires
Le 2-(4-Chlorophényl)-2-oxoéthyl 2-(4-bromophényl)quinoléine-4-carboxylate peut être comparé à d’autres dérivés de la quinoléine, tels que :
Acide 2-phényl-quinoléine-4-carboxylique : Connu pour ses propriétés antibactériennes.
Acide 2-(1-benzofuran-2-yl)quinoléine-4-carboxylique : Exhibe des activités antioxydantes et antivirales.
Hybrides 2-(quinoléine-4-carbonyl)hydrazide-acrylamide : Agents anticancéreux potentiels ciblant la kinase EGFR.
Le caractère unique du 2-(4-Chlorophényl)-2-oxoéthyl 2-(4-bromophényl)quinoléine-4-carboxylate réside dans son motif de substitution spécifique, qui peut conférer des activités biologiques et une réactivité chimique distinctes .
Propriétés
Formule moléculaire |
C24H15BrClNO3 |
|---|---|
Poids moléculaire |
480.7 g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H15BrClNO3/c25-17-9-5-15(6-10-17)22-13-20(19-3-1-2-4-21(19)27-22)24(29)30-14-23(28)16-7-11-18(26)12-8-16/h1-13H,14H2 |
Clé InChI |
QIUNYEAYQVEICC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-ethoxyphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665811.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11665816.png)

![ethyl 2-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11665828.png)
![3-(2-chlorophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665834.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11665836.png)
![2-(3,5-Dimethyl-1H-pyrazol-1-YL)-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11665841.png)
![(5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11665849.png)
![6-Cyclopropyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11665855.png)
![N'-[(Z)-(2,6-Dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11665860.png)
![N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11665866.png)
![N-(3-cyano-4,5-diphenylfuran-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide](/img/structure/B11665877.png)
![4,6-Dimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11665883.png)
